molecular formula C17H17NO2Se B12903358 Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]- CAS No. 828939-56-6

Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-

Cat. No.: B12903358
CAS No.: 828939-56-6
M. Wt: 346.3 g/mol
InChI Key: OTRXMWKYFNNADD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and a phenylselanyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a methoxyphenyl halide with a suitable nucleophile.

    Attachment of the Phenylselanyl Group: The phenylselanyl group can be introduced through a selenation reaction. This involves the reaction of a phenylselanyl halide with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form a selenoxide, which can further undergo elimination to form a double bond.

    Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole, which can further undergo ring-opening reactions.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of selenoxide and subsequent elimination products.

    Reduction: Formation of dihydroisoxazole and ring-opened products.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting oxidative stress and inflammation.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study the role of selenium in biological systems, particularly its antioxidant properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenylselanyl group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.

    Signal Transduction: The compound can modulate signaling pathways involved in cell survival and apoptosis, such as the MAPK and NF-κB pathways.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can be compared with other similar compounds, such as:

    3-(4-Methoxyphenyl)-5-methylisoxazole: Lacks the phenylselanyl group, resulting in different chemical reactivity and biological activity.

    3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole: Lacks the methoxy group, resulting in different electronic properties and reactivity.

    3-(4-Methoxyphenyl)-5-((phenylthio)methyl)-4,5-dihydroisoxazole: Contains a phenylthio group instead of a phenylselanyl group, resulting in different redox properties and biological activity.

The uniqueness of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole lies in the presence of both the methoxyphenyl and phenylselanyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

828939-56-6

Molecular Formula

C17H17NO2Se

Molecular Weight

346.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C17H17NO2Se/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3

InChI Key

OTRXMWKYFNNADD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C[Se]C3=CC=CC=C3

Origin of Product

United States

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